N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide - 1005294-35-8

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide

Catalog Number: EVT-2838314
CAS Number: 1005294-35-8
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Formation of the pyridazine ring: This can be achieved through various cyclization reactions using suitable precursors. []
  • Introduction of substituents: Substituents like ethoxy, ethylsulfonyl, and benzamide groups can be introduced using appropriate reactions at specific positions on the pyridazine ring. [, ]
Molecular Structure Analysis
  • Planar pyridazine ring: The pyridazine ring system is likely planar due to the aromatic nature of the heterocycle. []
Chemical Reactions Analysis
  • Electrophilic aromatic substitution: Pyridazines can undergo electrophilic substitution reactions at available carbon atoms on the ring. []
  • Nucleophilic substitution: Depending on the substituents present, nucleophilic substitution reactions might be possible. []
Mechanism of Action
  • Enzyme inhibition: Many pyridazine derivatives are known to act as enzyme inhibitors. [, , ]
  • Receptor binding: Pyridazines can exhibit affinity for various receptors, potentially modulating their activity. [, ]
Applications
  • Antimicrobial activity: Some pyridazine derivatives exhibit antimicrobial properties against various bacteria and fungi. [, ]
  • Cardiotonic activity: Certain pyridazine derivatives have shown cardiotonic effects, potentially useful for treating heart conditions. []
  • Neuronal nicotinic acetylcholine receptor (nAChR) modulation: Some pyridazine derivatives act as agonists or antagonists of nAChRs, which are implicated in cognitive function and neurodegenerative disorders. [, , ]
  • Anti-inflammatory activity: Pyridazines have been investigated for their potential anti-inflammatory properties. []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide

Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)benzamide is a novel derivative synthesized as part of a study focusing on preparing new N-(3-(6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)phenyl)benzamide and sulphonamide compounds. [] These derivatives were evaluated for their antimicrobial activities against various microorganisms and demonstrated good to moderate activity. []

Relevance: This compound is structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide by sharing the core structure of an N-(3-substituted phenyl)benzamide. Both compounds feature a pyridazine ring system, although with different substituents at the 6-position (methyl-[1,2,4]triazolo group vs. ethylsulfonyl). []

N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide

Compound Description: N-(3-(6-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)phenyl)sulfonamide represents another novel derivative synthesized in the same study as the previous compound. [] This derivative also exhibited good to moderate antimicrobial activity against tested microorganisms. []

2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1c)

Compound Description: 2,3-Dichloro-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1c) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative synthesized and evaluated for cardiotonic activity. [] This compound exhibited a clear cardiotonic effect compared to Levosimendan (CAS 141505-33-1), another 3(2H)-pyridazinone derivative. []

4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (1d)

Compound Description: 4-Amino-3-methyl-N-(4-(4-methyl-6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 1d) is another 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that displayed significant cardiotonic activity in comparison to Levosimendan. []

Relevance: Similar to compound 1c, this compound shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds contain a pyridazine ring, albeit with different substitution patterns and saturation. []

3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2a)

Compound Description: 3-Methyl-4-nitro-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2a) is another derivative belonging to the 6-phenyl-4,5-dihydro-3(2H)-pyridazinone class synthesized and investigated for its cardiotonic properties. [] It showed a clear cardiotonic effect when compared to Levosimendan. []

Relevance: This compound shares the benzamide-substituted phenyl motif with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds incorporate a pyridazinone ring system, with differences in substitution patterns and saturation levels. []

4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (2d)

Compound Description: 4-Amino-3-methyl-N-(4-(6-oxo-1,4,5,6-tetrahydropyridazin-3-yl)phenyl)benzamide (compound 2d) is a 6-phenyl-4,5-dihydro-3(2H)-pyridazinone derivative that showed pronounced cardiotonic activity compared to Levosimendan. []

Relevance: Like the other compounds in this series, this derivative shares the benzamide-substituted phenyl core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both also feature a pyridazinone ring, but with variations in the substitution patterns and saturation levels. []

4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one

Compound Description: 4-Benzyl-6-phenyl-4,5-dihydropyridazin-3(2H)-one was analyzed in a study focusing on the crystal structures and Hirshfeld surface analyses of two pyridazinone derivatives. [] In the crystal structure of this compound, adjacent molecules form inversion dimers with an (8) ring motif linked by a pair of N—H⋯O hydrogen bonds. []

Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate

Compound Description: Methyl 2-[5-(2,6-dichlorobenzyl)-6-oxo-3-phenyl-1,4,5,6-tetrahydropyridazin-1-yl]acetate is the second pyridazinone derivative whose crystal structure and Hirshfeld surface analysis were investigated in the same study as the previous compound. [] Its crystal structure is characterized by intermolecular C—H⋯O interactions. []

Relevance: This compound shares the tetrahydropyridazinone core structure with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, despite differences in specific substitutions on the ring. []

(1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539)

Compound Description: (1S,4S)-2,2-Dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539) is a novel high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [, ] This radioligand was characterized for its binding properties in both rat and human brain tissue and displayed excellent binding characteristics. [, ]

Relevance: This compound shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. [, ] Despite the presence of different functional groups on the pyridazine ring (phenyl vs. ethylsulfonyl), the shared core structure demonstrates a structural relationship between these compounds. [, ]

N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3)

Compound Description: N-[3-chloro-4-[[[2-(methylamino)-6-(2-pyridinyl)-4-pyrimidinyl]amino]methyl]phenyl]methanesulfonamide (GPR39-C3) is a compound previously described as a "GPR39-selective" agonist. [] It was used in a study investigating the activity of novel GPR39 agonists identified through small-molecule screening. []

Relevance: Although not directly structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, GPR39-C3 was used as a benchmark compound in a study that explored the signaling of related GPR39 agonists, highlighting the significance of research related to this receptor target. []

3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544)

Compound Description: 3-(4-chloro-2-fluorobenzyl)-2-methyl-N-(3-methyl-1H-pyrazol-5-yl)-8-(morpholinomethyl)imidazo[1,2-b]pyridazin-6-amine (LY2784544) was initially identified as a kinase inhibitor but later discovered to be a novel GPR39 agonist. [] Its signaling properties were characterized and compared with GPR39-C3, revealing a potential for probe-dependent and pathway-dependent allosteric modulation by zinc. []

1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771)

Compound Description: 1H-benzimidazole-4-carboxylic acid, 2-methyl-1-[[2-methyl-3-(trifluoromethyl)phenyl]methyl]-6-(4-morpholinyl)- (GSK2636771) is another compound originally characterized as a kinase inhibitor but later recognized as a novel GPR39 agonist. [] Its signaling profile, similar to LY2784544, demonstrated potential for allosteric modulation by zinc. []

Relevance: Despite its distinct structure from 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, this compound is grouped within the same research context due to its newly identified activity as a GPR39 agonist. []

5-(6-[(3R)-1-azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107)

Compound Description: 5-(6-[(3R)-1-azabicyclo[2,2,2]oct-3-yloxy]pyridazin-3-yl)-1H-indole (ABT-107) is a selective high-affinity α7 neuronal nicotinic acetylcholine receptor agonist. [] Its pharmacological profile was extensively characterized in vitro, demonstrating its potential as a tool for investigating the roles of α7 nAChRs in pharmacological studies. []

Relevance: This compound shares the pyridazine ring system with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, suggesting a structural link. Notably, ABT-107 targets the same receptor subtype as (1S,4S)-2,2-dimethyl-5-(6-phenylpyridazin-3-yl)-5-aza-2-azoniabicyclo[2.2.1]heptane ([H]A-585539), highlighting the importance of pyridazine-containing compounds in α7 nAChR research. []

N-(6-phenylpyridazin-3-yl)-pyrazole derivatives

Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazole derivatives were synthesized and evaluated for their antimicrobial activity. [] These compounds exhibited varying degrees of antimicrobial efficacy, with some showing significant activity compared to standard drugs. []

Relevance: This class of compounds shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide, demonstrating a clear structural relationship despite the difference in the substituent at position 6 of the pyridazine ring (phenyl vs. ethylsulfonyl). []

N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines

Compound Description: A series of N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines were synthesized as part of a research program focused on developing novel antimicrobial agents. [] These compounds, alongside the aforementioned N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, were tested for their antimicrobial activity and showed promising results. []

Relevance: This class of compounds, similarly to the N-(6-phenylpyridazin-3-yl)-pyrazole derivatives, shares the 6-phenylpyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. This shared structural motif highlights the importance of 6-substituted pyridazine derivatives in medicinal chemistry. []

N-acyclic nucleosides of N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines

Compound Description: N-acyclic nucleosides were synthesized from the previously mentioned N-(6-phenylpyridazin-3-yl)-pyrazoles and N-(6-phenylpyridazin-3-yl)-pyrazolo[3,4-d]pyrimidines. [] These nucleosides were also evaluated for their antimicrobial activity, demonstrating the potential of pyridazine-based compounds in this therapeutic area. []

Relevance: These N-acyclic nucleosides are structurally related to 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide through their common origin from pyridazine-based scaffolds. Although these compounds have more complex structures, their connection to the simpler pyridazine derivatives highlights the versatility of this chemical class in medicinal chemistry. []

Relevance: The compound shares the core structure of a substituted pyridazin-3-yl group with 4-ethoxy-N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)benzamide. Both compounds showcase the presence of substituted pyridazine rings within larger molecular frameworks, highlighting the potential for structural diversity within this class of compounds. []

Properties

CAS Number

1005294-35-8

Product Name

N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-4-ethoxybenzamide

IUPAC Name

4-ethoxy-N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]benzamide

Molecular Formula

C21H21N3O4S

Molecular Weight

411.48

InChI

InChI=1S/C21H21N3O4S/c1-3-28-18-10-8-15(9-11-18)21(25)22-17-7-5-6-16(14-17)19-12-13-20(24-23-19)29(26,27)4-2/h5-14H,3-4H2,1-2H3,(H,22,25)

InChI Key

JKMCTHVVGZRBCT-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)S(=O)(=O)CC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.